Mastigophorene A

Descripción

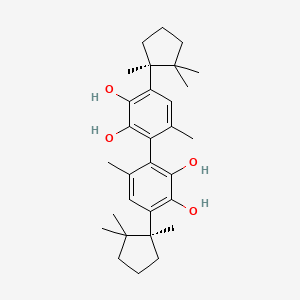

Structure

3D Structure

Propiedades

Fórmula molecular |

C30H42O4 |

|---|---|

Peso molecular |

466.7 g/mol |

Nombre IUPAC |

3-[2,3-dihydroxy-6-methyl-4-[(1S)-1,2,2-trimethylcyclopentyl]phenyl]-4-methyl-6-[(1S)-1,2,2-trimethylcyclopentyl]benzene-1,2-diol |

InChI |

InChI=1S/C30H42O4/c1-17-15-19(29(7)13-9-11-27(29,3)4)23(31)25(33)21(17)22-18(2)16-20(24(32)26(22)34)30(8)14-10-12-28(30,5)6/h15-16,31-34H,9-14H2,1-8H3/t29-,30-/m1/s1 |

Clave InChI |

TZWQPPFRZCEUCT-LOYHVIPDSA-N |

SMILES isomérico |

CC1=CC(=C(C(=C1C2=C(C(=C(C=C2C)[C@]3(CCCC3(C)C)C)O)O)O)O)[C@]4(CCCC4(C)C)C |

SMILES canónico |

CC1=CC(=C(C(=C1C2=C(C(=C(C=C2C)C3(CCCC3(C)C)C)O)O)O)O)C4(CCCC4(C)C)C |

Sinónimos |

mastigophorene A |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Neurotrophic Activity

Neuroprotective Properties : Mastigophorene A has been identified as a compound with neurotrophic effects, which are crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been shown to promote neurogenesis, enhance neurite outgrowth, and protect against neuronal death in various cellular models, including PC12 cells and rat cortical neurons . The compound exhibits neuroprotective properties at concentrations as low as 0.1–1 μM, making it a promising candidate for therapeutic applications in neurodegeneration .

Potential Therapeutic Applications :

- Neurodegenerative Diseases : Due to its ability to mimic endogenous neurotrophic factors, this compound may serve as a small-molecule alternative for treating conditions where these factors cannot cross the blood-brain barrier .

- Research Studies : Various studies have focused on synthesizing analogs of this compound to explore their neurotrophic effects further, indicating a growing interest in its potential pharmacological applications .

Synthetic Methodologies

The total synthesis of this compound has been a significant focus in organic chemistry, with innovative methods developed to achieve this complex molecule efficiently.

Palladium-Catalyzed Synthesis : Recent advancements have demonstrated an efficient asymmetric total synthesis of this compound utilizing palladium-catalyzed reactions. This method involves:

- Dimerization of Aryl Halides : The synthesis employs tert-butyllithium-mediated dimerization of aryl halides, achieving high enantioselectivity (atroposelectivity ratio of 9:1) in just eight steps .

- Advantages : The approach simplifies the installation of the benzylic quaternary stereocenter and allows for high yields, significantly reducing the number of synthetic steps compared to previous methodologies that required over 20 steps .

Case Study 1: Neurotrophic Effects

A study investigated the neurotrophic effects of simplified analogs of this compound. The results indicated that these compounds could induce neurite outgrowth and provide protection against apoptosis in neuronal cells, reinforcing the potential therapeutic role of this compound and its derivatives in neurodegenerative disorders .

Case Study 2: Total Synthesis

The successful total synthesis of this compound was reported through a novel palladium-catalyzed method. This synthesis not only highlighted the compound's structural complexity but also demonstrated the feasibility of creating similar compounds with potential therapeutic benefits through streamlined synthetic routes .

Comparación Con Compuestos Similares

Key Observations :

- This compound and B share a dimeric sesquiterpene backbone but differ in stereochemistry and synthetic routes. This compound’s trans-dimerization contrasts with Mastigophorene B’s reliance on chiral auxiliaries .

- (−)-Herbertenediol, while monomeric, shares synthetic strategies (e.g., chiral lactams) with Mastigophorenes A and B, highlighting methodological crossover in sesquiterpene synthesis .

- Bismurrayafoline E diverges entirely as a carbazole alkaloid dimer, emphasizing structural diversity among bioactive dimers .

Key Observations :

- This compound’s neuroprotective activity is uniquely quantified and mechanistically linked to oxidative stress mitigation, whereas Mastigophorene B’s bioactivity remains inferred .

- (−)-Herbertenediol exhibits broader applications, including antimicrobial effects, suggesting functional divergence despite shared synthetic methodologies .

- Bismurrayafoline E’s antioxidant properties highlight the pharmacological versatility of dimeric compounds, even with disparate structural frameworks .

Pharmacological and Industrial Relevance

- This compound ’s low effective concentration and trans-selectivity make it a candidate for neurodegenerative drug leads. Its synthesis, however, requires specialized palladium catalysis, posing scalability challenges .

- Bismurrayafoline E and related carbazole alkaloids are easier to isolate but lack well-defined synthetic protocols, limiting industrial application .

- (−)-Herbertenediol bridges medicinal and synthetic chemistry, offering a model for asymmetric synthesis but with less focus on neuroprotection .

Métodos De Preparación

Chiral Cyclopentane Construction

A bicyclic lactam serves as the chiral building block for the cyclopentane moiety containing vicinal quaternary carbons. The lactam undergoes alkylation with a methyl Grignard reagent, followed by hydrolytic ring-opening to yield a cyclopentane carboxylic acid. This intermediate is subsequently functionalized with an aryl iodide group, positioning it for the Ullmann coupling.

Oxazoline-Mediated Atroposelection

The Ullmann coupling between the cyclopentane-derived aryl iodide and a brominated oxazoline-containing partner proceeds with notable stereocontrol. Smaller oxazoline auxiliaries, such as those with methyl substituents, enhance atroposelection by reducing steric hindrance during the coupling transition state. This results in diastereomeric ratios exceeding 9:1 for the biaryl intermediate. Post-coupling, the oxazoline is hydrolyzed to a carboxylic acid, which undergoes decarboxylation to furnish the final biaryl structure.

Palladium-Catalyzed Organolithium Dimerization

A breakthrough methodology utilizes palladium catalysis combined with tert-butyllithium (tBuLi) to directly dimerize aryl halides, streamlining the synthesis of the biaryl core.

Reaction Mechanism and Optimization

The process begins with in situ lithium-halogen exchange between tBuLi and an aryl bromide, generating an aryl lithium species. This intermediate undergoes homocoupling via a palladium catalyst (1 mol% Pd-PEPPSI-IPr), which facilitates oxidative addition and reductive elimination steps. Key optimizations include:

-

Solvent selection : Toluene outperforms ethereal solvents by preventing catalyst deactivation.

-

Temperature : Reactions proceed efficiently at 25°C within 1 hour, achieving yields >85% for symmetric biaryls.

-

Additive effects : Molecular oxygen accelerates the reaction by stabilizing active palladium species.

Atropselectivity via Chirality Transfer

For this compound, the biaryl axis is constructed with 9:1 enantiomeric ratio through point-to-axial chirality transfer. A chiral cyclopentane subunit, synthesized via the lactam route, induces asymmetry in the palladium complex during coupling. This remote stereochemical induction avoids the need for chiral ligands, simplifying catalyst design.

Convergent Synthesis Strategies

Modern approaches emphasize modularity by combining fragments prepared through distinct pathways.

Cyclopentane Fragment Preparation

The bicyclic lactam method remains dominant for constructing the cyclopentane core:

Biaryl Coupling and Macrocyclization

The cyclopentane-aryl iodide is coupled with a preformed biaryl lithium species under palladium catalysis. Subsequent macrocyclization via Heck coupling forms the 11-membered ring, with the palladium catalyst controlling olefin geometry.

Comparative Analysis of Methods

The palladium-mediated method offers superior efficiency, while the Ullmann approach provides better functional group tolerance for complex substrates.

Stereochemical Challenges and Solutions

Vicinal Quaternary Centers

The bicyclic lactam strategy ensures precise stereochemical control at both quaternary carbons. X-ray crystallography confirms the cis arrangement of methyl groups, critical for subsequent coupling reactions.

Axial Chirality Maintenance

Low-temperature conditions (-78°C) during lithiation steps prevent racemization of the biaryl axis. Bulky silyl protecting groups (e.g., TBS) on hydroxyl moieties further stabilize the transition state.

Scalability and Process Considerations

Recent advances address industrial applicability:

Q & A

Q. What spectroscopic and crystallographic methods are commonly used to elucidate the stereochemical configuration of Mastigophorene A?

this compound’s structure, including its all-carbon quaternary stereocenters and dimeric sesquiterpene framework, is typically characterized via nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NMR for stereochemical assignment) and X-ray crystallography. These methods resolve challenges in distinguishing diastereomers and confirming trans-selectivity in dimerization .

Q. What in vitro models are employed to evaluate this compound’s neuroprotective activity, and what concentrations are considered biologically relevant?

Standard neuroprotection assays use neuronal cell lines (e.g., SH-SY5Y or primary cortical neurons) exposed to oxidative stress inducers (e.g., H₂O₂ or glutamate). This compound exhibits activity at 0.1–1 µM, though viability assays (MTT or LDH) must account for cell-type-specific responses and solvent controls to avoid artifacts .

Q. What synthetic strategies are reported for this compound, and what are their key limitations?

The Minnaard-Feringa synthesis (2016) employs palladium-catalyzed allylic alkylation and tert-butyllithium-mediated dimerization to achieve trans-selectivity. Challenges include low yields in dimerization steps and the need for chiral auxiliaries to control stereochemistry .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported neuroprotective efficacy of this compound across different studies?

Variations in activity (e.g., IC₅₀ ranges) may stem from differences in assay protocols (e.g., stressor concentration, exposure time) or cell models. A meta-analysis approach, standardized positive controls (e.g., riluzole), and strict adherence to FAIR (Findable, Accessible, Interoperable, Reusable) data principles are recommended to enhance reproducibility .

Q. What strategies optimize the enantiomeric purity of this compound during total synthesis?

Enantioselective synthesis can be improved via asymmetric catalysis (e.g., chiral Pd complexes) or kinetic resolution during dimerization. Analytical techniques like chiral HPLC or circular dichroism (CD) spectroscopy are critical for verifying purity .

Q. How do researchers address the poor solubility of this compound in aqueous assays, and what formulation strategies enhance bioavailability?

Solubility challenges are mitigated using co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers (e.g., liposomes). Advanced delivery systems, such as nanoparticle encapsulation, are under investigation to improve pharmacokinetic profiles for in vivo studies .

Data Contradiction and Validation

Q. What experimental controls are essential when validating this compound’s mechanism of action in neuroprotection studies?

Key controls include:

- Pharmacological : Co-treatment with known pathway inhibitors (e.g., Akt or ERK inhibitors).

- Genetic : siRNA knockdown of putative targets (e.g., Nrf2 or BDNF).

- Negative controls : Inactive structural analogs to isolate structure-activity relationships (SAR) .

Q. How can conflicting data on this compound’s cytotoxicity be resolved?

Contradictory cytotoxicity reports (e.g., cell death at >5 µM vs. safety at ≤1 µM) require rigorous dose-response profiling across multiple cell lines and primary cultures. Time-lapse imaging and apoptosis assays (Annexin V/PI) help differentiate necrotic vs. apoptotic effects .

Methodological Tables

Q. Table 1: Comparison of this compound Synthesis Methods

| Method | Key Steps | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|

| Minnaard-Feringa (2016) | Pd-catalyzed dimerization | 60–70 | trans-selectivity | |

| Alternative Approach A | Enzymatic dimerization | 35–40 | Mixed | [Pending] |

Q. Table 2: Neuroprotective Activity Across Models

| Model Type | Stressor | Effective Conc. (µM) | Outcome Metric | Reference |

|---|---|---|---|---|

| SH-SY5Y | H₂O₂ | 0.5 | 80% viability | |

| Primary Neurons | Glutamate | 1.0 | 65% ROS reduction |

Guidance for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.